molecular formula C10H13BrClNO B2784419 [(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride CAS No. 2378490-56-1

[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride

Cat. No. B2784419
CAS RN: 2378490-56-1
M. Wt: 278.57
InChI Key: RODFCRQNXNVYLD-XIWGLMHNSA-N
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Description

The compound “[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2094461-29-5 . It has a molecular weight of 199.68 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a benzofuran ring, a bromine atom, and a methyl group . The compound’s stereochemistry is indicated by the (2R,3S) prefix in its name, which refers to the configuration of the chiral centers in the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.68 . It is a powder at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Novel Synthesis Approaches: A study presented a novel synthetic route towards benzofuran-2-yl-methanamine derivatives using ortho-methoxy and ortho-nitro substituted phenylacetic acids. This method showcases the versatility in producing various substituted benzofuran-2-yl-methanamine compounds, indicating its utility in creating diverse molecular architectures for research and development purposes (Schlosser et al., 2015).

Pharmacological Studies

  • Pharmacodynamic Activity: Another study synthesized benzofuranethanamines to explore structure-activity relationships with antiarrhythmic compounds. This research highlighted the potential of benzofuran derivatives in developing new therapeutic agents, demonstrating significant pharmacological activities in isolated guinea pig heart muscle preparations (Ecker et al., 1995).

Material Science and Engineering

  • Dielectric and Thermal Properties: Research into the methacrylate polymer bearing a chalcone side group derived from benzofuran indicated valuable dielectric and thermal properties. Such materials could be crucial in developing new polymers with specific electrical and thermal characteristics for use in various industrial applications (Çelik & Coskun, 2018).

Antitumor Potential

  • Antitumor Agents: Dihydrobenzofuran lignans and related compounds were evaluated for their potential anticancer activity. Some compounds showed promising activity against leukemia and breast cancer cell lines, pointing to the antimitotic and potential antitumor properties of benzofuran derivatives that inhibit tubulin polymerization (Pieters et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4,6,10H,5,12H2,1H3;1H/t6-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODFCRQNXNVYLD-XIWGLMHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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